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molecular formula C16H20N2O3 B8562061 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylic acid

1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No. B8562061
M. Wt: 288.34 g/mol
InChI Key: WLUCTAOEBVZRSX-UHFFFAOYSA-N
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Patent
US07947834B2

Procedure details

11.2 g of ethyl 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylate, 443 ml of ethanol and 163 ml of 1N aqueous sodium hydroxide solution are introduced into a 1 l round-bottomed flask. The reaction medium is heated at 50° C. for 4 h 30. The ethanol is evaporated under reduced pressure and a 1N aqueous hydrochloric acid solution is subsequently added. The precipitate is filtered off, washed with water and then dried under reduced pressure. 9.5 g of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylic acid are obtained.
Name
ethyl 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
443 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:11]([N:13]2[CH2:18][CH2:17][CH:16]([C:19]([O:21]CC)=[O:20])[CH2:15][CH2:14]2)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[N:1]1([C:11]([N:13]2[CH2:18][CH2:17][CH:16]([C:19]([OH:21])=[O:20])[CH2:15][CH2:14]2)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidine-4-carboxylate
Quantity
11.2 g
Type
reactant
Smiles
N1(CCCC2=CC=CC=C12)C(=O)N1CCC(CC1)C(=O)OCC
Name
Quantity
163 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
443 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
a 1N aqueous hydrochloric acid solution is subsequently added
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC2=CC=CC=C12)C(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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